molecular formula C10H9BrO3 B13472843 Methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate

Methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate

Cat. No.: B13472843
M. Wt: 257.08 g/mol
InChI Key: MDJGKLFOCDCTPP-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a methyl ester group at the 3-carboxylate position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate typically involves the bromination of 2,3-dihydro-1-benzofuran followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 5-position. The resulting brominated intermediate is then reacted with methanol and a suitable acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Oxidation Reactions: The furan ring can be oxidized to form different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 5-amino-2,3-dihydro-1-benzofuran-3-carboxylate.

    Reduction: Formation of 2,3-dihydro-1-benzofuran-3-carboxylic acid.

    Oxidation: Formation of 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate is unique due to the specific positioning of the bromine atom and the ester group, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted chemical synthesis and biological studies.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-4,8H,5H2,1H3

InChI Key

MDJGKLFOCDCTPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2=C1C=C(C=C2)Br

Origin of Product

United States

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